Melting Point Differentiation Enables Streamlined Solid-Phase Processing
5-(3-Chlorophenyl)oxazole possesses a melting point range of 46-48 °C, positioning it as an intermediate between the lower-melting 2-chloro isomer (33-35 °C) and the higher-melting 4-chloro isomer (68-70 °C) [1]. This specific thermal behavior offers a practical advantage in laboratory and pilot-scale operations. The compound is a solid at room temperature, avoiding the handling challenges of low-melting solids or oils, while its moderate melting point facilitates dissolution and recovery in common organic solvents compared to the higher-melting para-isomer, which may require more aggressive conditions [2].
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 46-48 °C |
| Comparator Or Baseline | 5-(2-Chlorophenyl)oxazole: 33-35 °C; 5-(4-Chlorophenyl)oxazole: 68-70 °C |
| Quantified Difference | Δ +13 °C (vs 2-Cl); Δ -22 °C (vs 4-Cl) |
| Conditions | Reported experimental melting points from commercial vendor specifications |
Why This Matters
The intermediate melting point of the 3-chloro isomer reduces the risk of material degradation or loss during typical laboratory workup and storage, making it a more robust and convenient choice for synthetic chemists.
- [1] ChemSrc. 5-(3-Chlorophenyl)oxazole. CAS 89808-76-4. (2024). View Source
- [2] iChemBio. 5-(4-Chlorophenyl)oxazole. CAS 1008-94-2. (2025). View Source
